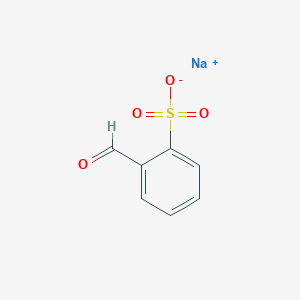

sodium;2-formylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “sodium;2-formylbenzenesulfonate” is a chemical entity with significant applications in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-formylbenzenesulfonate” involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reaction: The starting materials undergo a series of chemical reactions, often involving halogenation or alkylation.

Intermediate Formation: The intermediate compounds are formed through controlled reaction conditions, such as temperature and pressure adjustments.

Final Synthesis: The final compound is synthesized through purification and crystallization processes.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques like distillation, chromatography, or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: Compound “sodium;2-formylbenzenesulfonate” undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated compounds in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 2-formylbenzenesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to introduce formyl groups into organic molecules makes it valuable in creating complex structures.

Key Applications:

- Dyes and Pigments : It is primarily used in the production of fluorescent whitening agents such as CBS (a fluorescent brightener), which is widely applied in laundry detergents and textiles due to its excellent resistance to chlorine and sunlight .

- Pharmaceutical Intermediates : The compound acts as a reagent in synthesizing pharmaceutical intermediates, facilitating the development of new drugs .

Dye Manufacturing

The compound's role in dye manufacturing is notable due to its chemical reactivity and stability.

Case Study: Fluorescent Whitening Agent (CBS)

CBS is synthesized from sodium 2-formylbenzenesulfonate and is utilized in various consumer products. Its application enhances the brightness of fabrics and paper products, making it a staple in the textile industry. The compound's properties allow it to withstand harsh washing conditions, ensuring longevity and effectiveness .

Environmental Applications

Sodium 2-formylbenzenesulfonate has been explored for its potential in environmental remediation.

Heavy Metal Removal

Research indicates that derivatives of this compound can be used in cation exchange processes to remove heavy metals from wastewater. Modified chitosan derivatives incorporating sodium 2-formylbenzenesulfonate have shown promise in trapping heavy metals effectively .

Biological Applications

Recent studies have investigated the biological properties of sodium 2-formylbenzenesulfonate-based compounds.

Biological Sensing

The compound has been utilized in developing chromogenic sensors for detecting various biological molecules. Its derivatives exhibit unique spectroscopic properties, making them suitable for sensing applications .

Synthesis Techniques

The synthesis of sodium 2-formylbenzenesulfonate typically involves sulfonation reactions using ortho-chlorobenzaldehyde and sodium sulfite under specific catalytic conditions. Recent advancements have simplified this process, enhancing yield and reducing costs .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of compound “sodium;2-formylbenzenesulfonate” involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Affecting Signal Transduction: Influencing cellular signaling pathways to alter cell function.

Comparación Con Compuestos Similares

Compound A: Similar in structure but differs in functional groups.

Compound B: Shares similar biological activities but has different chemical properties.

Compound C: Used in similar applications but has a different mechanism of action.

Uniqueness: Compound “sodium;2-formylbenzenesulfonate” is unique due to its specific chemical structure, which imparts distinct properties and activities. Its versatility in various scientific fields makes it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

sodium;2-formylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPUQRRLAAPXGT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.